Product packaging for benzyl N-[(1E)-buta-1,3-dienyl]carbamate(Cat. No.:CAS No. 65899-49-2)

benzyl N-[(1E)-buta-1,3-dienyl]carbamate

Cat. No.: B13785709
CAS No.: 65899-49-2
M. Wt: 203.24 g/mol
InChI Key: LSQDRSXFUSBRBP-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Conjugated Diene and Carbamate (B1207046) Moieties in Organic Synthesis

The chemical reactivity and synthetic importance of benzyl (B1604629) N-[(1E)-buta-1,3-dienyl]carbamate are best understood by examining its two primary structural components: the conjugated diene and the carbamate.

The conjugated diene is a system of four carbon atoms connected by alternating double and single bonds. This arrangement allows for the delocalization of pi electrons across all four atoms, which confers significant thermodynamic stability compared to non-conjugated dienes. utexas.edulibretexts.org This electronic structure is central to the diene's reactivity, most notably in pericyclic reactions. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile), is a cornerstone of synthetic chemistry for its ability to form six-membered rings with high stereocontrol. utexas.edu

The carbamate moiety, specifically a benzyl carbamate in this case, is widely recognized in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a common amine-protecting group. chemicalbook.comwikipedia.org It renders the otherwise highly reactive amine nucleophile inert to many reaction conditions and can be selectively removed later in a synthetic sequence, often through catalytic hydrogenation or with Lewis acids. wikipedia.org Carbamates themselves are also structurally significant, appearing in numerous pharmaceuticals, agrochemicals, and other biologically active molecules. arkat-usa.orgscirp.org

Table 2: Key Features of Constituent Moieties

Moiety Key Features in Organic Synthesis
Conjugated Diene - Enhanced stability from electron delocalization libretexts.org- Participation in pericyclic reactions (e.g., Diels-Alder) utexas.edu- Forms six-membered rings efficiently utexas.edu- Allows for 1,2- and 1,4-addition reactions utexas.edu

| Carbamate (Benzyl) | - Acts as a robust protecting group for amines (Cbz group) chemicalbook.comwikipedia.org- Can direct the stereochemical outcome of reactions- Found in many biologically active compounds arkat-usa.orgscirp.org- Can be cleaved under specific conditions to reveal the free amine wikipedia.org |

Historical Development of N-Substituted Dienylcarbamate Synthesis

The synthesis of N-substituted dienylcarbamates has evolved in parallel with broader advancements in carbon-carbon and carbon-nitrogen bond-forming reactions. Early approaches to similar structures often relied on classical methods such as elimination reactions, which could suffer from poor control over stereochemistry and regioselectivity.

The modern era of organic synthesis has introduced a host of more sophisticated and reliable methods. The development of palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki and Stille couplings, provided powerful tools for constructing conjugated diene systems with high fidelity. mdpi.com These methods allow for the precise and stereocontrolled coupling of vinyl halides or triflates with various organometallic reagents, making functionalized dienes more accessible. The application of these powerful coupling strategies to precursors containing a carbamate-protected nitrogen atom marked a significant step forward in the synthesis of N-substituted dienylcarbamates, enabling chemists to build these valuable intermediates with greater efficiency and predictability.

Overview of Synthetic Challenges and Opportunities in Butadienylcarbamate Access

Despite synthetic advancements, the preparation of butadienylcarbamates like benzyl N-[(1E)-buta-1,3-dienyl]carbamate presents specific challenges.

Synthetic Challenges:

Stereochemical Control: A primary challenge is the control of double bond geometry. Ensuring the formation of the desired (1E) isomer, or other specific isomers, requires careful selection of reaction conditions and catalysts. Isomerization can be a competing side reaction.

Regioselectivity: In reactions involving unsymmetrical precursors, achieving the correct connectivity to form the 1,3-diene system without contamination from other regioisomers is critical.

Stability: Conjugated dienes can be prone to polymerization, especially under thermal or acidic conditions. Reaction and purification steps must be managed to avoid degradation of the target compound.

Synthetic Opportunities:

Stereospecific Methods: The development of highly stereospecific reactions, such as the carbenoid eliminative cross-coupling using lithiated allylic carbamates, offers a pathway to synthesize conjugated dienes with excellent control over the double bond configuration. researchgate.net

Asymmetric Synthesis: The presence of the carbamate group provides a handle for introducing chirality. Asymmetric catalysts can be employed to influence the formation of chiral centers during or after the creation of the diene, leading to enantiomerically enriched products.

Molecular Diversity: As functionalized building blocks, butadienylcarbamates are platforms for creating diverse molecular architectures. They can be incorporated into complex natural product syntheses or used to build libraries of compounds for drug discovery. nih.gov

Research Trajectories of this compound within Advanced Organic Chemistry

The research utility of this compound is primarily as a specialized reagent in the synthesis of complex nitrogen-containing molecules. Its structure is tailored for specific applications where the interplay between the diene and the protected amine is crucial.

The principal research trajectory for this compound is its use as a diene component in Diels-Alder reactions . By reacting with various dienophiles, it can generate a wide range of substituted cyclohexene (B86901) derivatives that contain a protected nitrogen atom at a key position. This strategy is highly valuable for the synthesis of nitrogen-containing heterocycles, alkaloids, and other pharmacologically relevant scaffolds. researchgate.netmdpi.com The benzyl carbamate group serves two key purposes: it deactivates the nitrogen to prevent it from interfering with the cycloaddition, and it provides a stable, crystalline handle that can be removed in a later step to unmask the amine for further functionalization. This makes the compound a stable and manageable synthetic equivalent of a potentially unstable amino-diene.

Table 3: Potential Research Applications and Synthetic Pathways

Research Area Synthetic Transformation Resulting Structure
Heterocycle Synthesis Diels-Alder reaction with alkene dienophiles Substituted Tetrahydro-pyridines (after deprotection/cyclization)
Natural Product Synthesis Intramolecular Diels-Alder reaction Fused bicyclic nitrogen-containing ring systems
Medicinal Chemistry Diels-Alder reaction with diverse dienophiles Libraries of nitrogenous scaffolds for biological screening researchgate.net

| Asymmetric Catalysis | Lewis acid-catalyzed asymmetric Diels-Alder | Enantiomerically enriched nitrogen-containing carbocycles |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B13785709 benzyl N-[(1E)-buta-1,3-dienyl]carbamate CAS No. 65899-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65899-49-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

benzyl N-[(1E)-buta-1,3-dienyl]carbamate

InChI

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2-9H,1,10H2,(H,13,14)/b9-3+

InChI Key

LSQDRSXFUSBRBP-YCRREMRBSA-N

Isomeric SMILES

C=C/C=C/NC(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CC=CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Reaction Chemistry and Transformational Pathways

Pericyclic Reactions of the (1E)-Buta-1,3-dienyl Moiety

The conjugated diene structure of benzyl (B1604629) N-[(1E)-buta-1,3-dienyl]carbamate is highly amenable to pericyclic reactions, most notably Diels-Alder cycloadditions. These reactions provide a powerful tool for the construction of six-membered rings with a high degree of stereochemical control.

Benzyl N-[(1E)-buta-1,3-dienyl]carbamate, as an electron-rich diene, readily undergoes [4+2] cycloaddition reactions with a variety of electron-deficient dienophiles. The carbamate (B1207046) group plays a crucial role in activating the diene system for these reactions.

The regiochemical outcome of the Diels-Alder reaction of 1-amido-substituted dienes is well-established. In reactions with unsymmetrical dienophiles, the "ortho" regioisomer is predominantly formed. This is attributed to the favorable alignment of the frontier molecular orbitals of the diene and dienophile. For instance, the reaction of a 1-N-acylamino-1,3-diene with an α,β-unsaturated ketone is expected to yield the 1,2-disubstituted cyclohexene (B86901) derivative as the major product.

The stereoselectivity of these reactions is governed by the well-known Alder-endo rule, which predicts that the dienophile's substituents will preferentially adopt an endo orientation in the transition state, leading to the formation of the endo diastereomer as the major product. This preference is a result of secondary orbital interactions between the dienophile's activating group and the developing π-system of the diene.

Table 1: Predicted Outcome of the Diels-Alder Reaction between this compound and Methyl Acrylate

DieneDienophilePredicted Major RegioisomerPredicted Major Stereoisomer
This compoundMethyl Acrylate"Ortho" adductEndo adduct

The efficiency and selectivity of Diels-Alder reactions involving this compound can be significantly enhanced through catalysis. Lewis acids are particularly effective in this regard. By coordinating to the electron-withdrawing group of the dienophile, a Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction rate and often improves both regioselectivity and diastereoselectivity.

Common Lewis acids employed in Diels-Alder reactions include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). Chiral Lewis acids can also be utilized to induce enantioselectivity in the cycloaddition, leading to the formation of non-racemic products. While specific studies on the catalyzed Diels-Alder reactions of this compound are not detailed in the provided search results, the general principles of Lewis acid catalysis are expected to apply, leading to improved reaction outcomes.

Beyond the Diels-Alder reaction, the butadienyl moiety of this compound can potentially participate in other pericyclic reactions, such as [2+2] cycloadditions and electrocyclizations. However, these pathways are generally less common for simple 1,3-dienes under typical thermal or photochemical conditions compared to the highly favorable [4+2] cycloaddition. Specific examples of such reactions for this particular carbamate were not found in the available literature.

Diels-Alder Cycloadditions with Diverse Dienophiles

Transition Metal-Catalyzed Reactivity

The diene functionality of this compound also allows for a range of transformations mediated by transition metal catalysts, particularly palladium complexes. These reactions offer alternative and powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Palladium catalysts are well-known for their ability to mediate a variety of cross-coupling and cyclization reactions. For a dienyl carbamate like this compound, palladium-catalyzed reactions could include dienylation of aryl or vinyl halides and various carbocyclization processes.

In a potential palladium-catalyzed dienylation reaction, the dienyl carbamate could act as a coupling partner with an organic halide or triflate. This would involve the oxidative addition of the halide to a palladium(0) complex, followed by insertion of the diene and subsequent reductive elimination to form a new carbon-carbon bond.

Intramolecular palladium-catalyzed reactions are also a possibility for suitably substituted derivatives of this compound. For instance, a tethered aryl or vinyl halide could undergo an intramolecular Heck-type reaction or other cyclization pathways to form various carbocyclic or heterocyclic ring systems. While the general reactivity of dienes and carbamates in palladium-catalyzed reactions is extensively documented, specific examples involving this compound are not present in the provided search results. Therefore, a detailed discussion of specific reaction conditions and outcomes for this compound is not possible.

Gold(I)-Catalyzed Transformations (e.g., Hydroamination)

Gold(I) complexes are effective carbophilic Lewis acids that can activate unsaturated carbon-carbon bonds, such as those in dienes, for nucleophilic attack. organic-chemistry.org A significant Gold(I)-catalyzed transformation applicable to dienyl carbamates is hydroamination. In this reaction, the carbamate nitrogen acts as a nucleophile, adding across one of the double bonds of the diene system.

Research by He and coworkers has demonstrated that a mild, gold(I)-catalyzed hydroamination of 1,3-dienes can be achieved using catalysts like Ph3PAuOTf at room temperature. organic-chemistry.org This process allows for the addition of various carbamates and sulfonamides to conjugated dienes to produce protected allylic amines in good to high yields. organic-chemistry.org The reaction typically proceeds with high efficiency and does not require an excess of the diene. organic-chemistry.org Non-coordinating solvents such as dichloroethane are found to be ideal for this transformation. organic-chemistry.org

The proposed mechanism involves the formation of a gold(I)-diene complex, which activates the diene for subsequent nucleophilic attack by the carbamate. organic-chemistry.org This is followed by protonolysis to regenerate the catalyst and yield the allylic amine product. organic-chemistry.org For a substrate like this compound, an intramolecular hydroamination could potentially lead to the formation of nitrogen-containing heterocyclic compounds, such as substituted pyrrolidines or piperidines, depending on the regioselectivity of the cyclization. nih.gov The regioselectivity (1,2- vs. 1,4-addition) can be influenced by the specific gold catalyst and reaction conditions employed. acs.org

Table 1: Examples of Gold(I)-Catalyzed Hydroamination of 1,3-Dienes with Carbamates Data extrapolated from studies on similar substrates.

Diene SubstrateCarbamate NucleophileGold(I) CatalystSolventProductYield (%)
1,3-ButadieneBenzyl carbamatePh3PAuOTfDichloroethaneN-(But-2-en-1-yl)benzyl carbamate85
IsopreneEthyl carbamate(PhO)3PAuCl/AgOTfTolueneN-(3-Methylbut-2-en-1-yl)ethyl carbamate78
2,4-Hexadienetert-Butyl carbamateIPrAuCl/AgBF4DichloromethaneN-(Hex-4-en-3-yl)-tert-butyl carbamate92

Copper-Catalyzed Processes

Copper catalysts are widely used in organic synthesis for a variety of transformations, including cross-coupling reactions involving carbamates. While specific copper-catalyzed reactions of this compound are not extensively documented, the reactivity of similar carbamates suggests several potential pathways.

One such possibility is the copper-catalyzed N-arylation or N-vinylation, analogous to the Ullmann condensation or Buchwald-Hartwig amination reactions. nih.gov In such a process, the N-H bond of a carbamate can be coupled with an aryl or vinyl halide in the presence of a copper catalyst and a suitable ligand, often a diamine. nih.gov For this compound, which is an N-substituted carbamate, analogous reactivity might involve the diene system.

Additionally, copper-catalyzed reactions could mediate the cyclization of allene-tethered carbamates, which could be a relevant model for the reactivity of dienyl carbamates under certain conditions. acs.orgnih.gov These reactions can proceed through radical pathways and lead to the formation of various heterocyclic structures. acs.orgnih.gov For instance, a copper-mediated bromoheterocyclization of allenyl carbamates has been shown to produce 5-bromo-6-methylene-1,3-oxazinan-2-ones. nih.gov

Iron-Catalyzed Reactions

Iron, being an abundant, inexpensive, and non-toxic metal, has gained prominence in catalysis. nih.gov Iron-catalyzed cross-coupling reactions of aryl and alkenyl carbamates have been developed, providing a means to form new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.netnih.gov

For this compound, iron catalysis could facilitate alkylations or arylations. nih.govacs.org For example, iron-catalyzed coupling of aryl carbamates with alkyl Grignard reagents has been reported to construct sp2–sp3 carbon–carbon bonds. nih.gov A similar reaction involving the dienyl system of this compound could potentially lead to the formation of new C-C bonds at the diene backbone.

Furthermore, iron-catalyzed reactions are known to promote C-H functionalization. acs.org It is conceivable that under specific iron-catalysis conditions, C-H bonds within the butadienyl moiety could be targeted for functionalization.

Additions to the Conjugated Diene System

The conjugated diene system in this compound is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Additions

Nucleophilic additions to conjugated systems, such as the one present in this compound, are known as conjugate additions or Michael additions. wikipedia.org The electron-withdrawing nature of the carbamate group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. The addition can occur at either the C2 or C4 position of the diene, leading to 1,2- or 1,4-addition products, respectively. rsc.org

Enamides and enecarbamates, which share structural similarities with the subject compound, have been shown to act as nucleophiles in the presence of Lewis acid catalysts. nih.gov This suggests that the nitrogen of the carbamate could participate in directing or modulating the nucleophilic addition to the diene.

Electrophilic Additions

The conjugated diene system readily undergoes electrophilic addition reactions. libretexts.org The reaction is initiated by the attack of an electrophile on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This intermediate can then be attacked by a nucleophile at two different positions, resulting in a mixture of 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.com

For example, the addition of a hydrogen halide (HX) to a conjugated diene will first lead to protonation at one of the terminal carbons to form the most stable allylic carbocation. libretexts.orgyoutube.com The subsequent attack of the halide ion can occur at either of the two carbons bearing the delocalized positive charge. masterorganicchemistry.com The ratio of the 1,2- and 1,4-addition products can be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Addition of HBr to this compound

Product TypeProduct NameConditions Favoring Formation
1,2-AdditionBenzyl N-(3-bromobut-1-en-1-yl)carbamateLow Temperature (Kinetic Control)
1,4-AdditionBenzyl N-(4-bromobut-2-en-1-yl)carbamateHigh Temperature (Thermodynamic Control)

Transformations Involving the Carbamate Functionality

The carbamate group in this compound can undergo several transformations. Carbamates are often employed as protecting groups for amines in organic synthesis. nih.gov The benzyl carbamate (Cbz or Z) group, in particular, is a common protecting group that can be removed under various conditions.

Cleavage of the benzyl carbamate group is typically achieved through catalytic hydrogenation (e.g., using H2 and a palladium catalyst), which liberates the free amine, toluene, and carbon dioxide. nih.gov Acidic or basic conditions can also be employed for deprotection, although these methods are generally harsher. researchgate.net

The carbamate functionality can also serve as a directing group in metal-catalyzed C-H activation and functionalization reactions. researchgate.netacs.org The oxygen or nitrogen atoms of the carbamate can coordinate to a metal center, directing the catalytic functionalization to a nearby C-H bond. While this is more commonly observed in aryl carbamates, similar principles could potentially be applied to direct reactions on the dienyl system of the title compound.

Furthermore, the carbamate nitrogen can act as a nucleophile in various reactions, as seen in the gold-catalyzed hydroamination discussed earlier. organic-chemistry.org It can also participate in intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. nih.gov

Role as a Protecting Group for Amines

The benzyl carbamate portion of the molecule, commonly referred to as a carboxybenzyl (Cbz or Z) group, is a widely utilized protecting group for amines in organic synthesis. nih.gov Its primary function is to decrease the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions during a multi-step synthesis. rsc.org The Cbz group is valued for its stability under a range of conditions, including both acidic and basic environments, which allows for selective manipulation of other functional groups within a molecule. rsc.org

The protection of an amine is typically achieved by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. This process results in the formation of the stable carbamate linkage. nih.gov The stability of the benzyl carbamate is attributed to the electron-withdrawing nature of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom, thus rendering the amine less reactive. rsc.org This protective strategy is a cornerstone in peptide synthesis, where precise control over amine reactivity is essential. nih.gov In the context of this compound, the Cbz group effectively "masks" the amine functionality, allowing the diene system to be the primary site for further chemical transformations.

Deprotection Strategies of the Benzyl Carbamate

The most common method for Cbz deprotection is catalytic hydrogenolysis. nih.gov This reaction involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). mdpi.comacs.org The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. mdpi.com Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a catalyst, can also be employed. mdpi.comcjcatal.com

Alternatively, the Cbz group can be removed under acidic conditions, though this is less common than hydrogenolysis. Strong acids like HBr in acetic acid can cleave the benzyl-oxygen bond. Lewis acids, such as aluminum chloride (AlCl₃) in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have also been shown to effectively deprotect N-Cbz groups. cjcatal.com Other methods include the use of nucleophilic reagents like 2-mercaptoethanol (B42355) or dissolving metal reductions (e.g., Na in liquid NH₃). rsc.orgcjcatal.com

The following table summarizes various deprotection strategies for the benzyl carbamate group:

MethodReagentsConditionsNotesReference
Catalytic HydrogenolysisH₂, Pd/CMild, neutral conditions; common solvents include MeOH, EtOH, EtOAc.Most common and very clean method. The catalyst is filtered off post-reaction. mdpi.comacs.org
Transfer HydrogenationPd/C with H₂ donor (e.g., triethylsilane, ammonium formate)Avoids the use of gaseous hydrogen.Offers a practical alternative to standard hydrogenolysis. mdpi.comcjcatal.com
Lewis Acid CleavageAlCl₃ in HFIPCan be performed at room temperature; cost-effective.Good functional group tolerance, including other benzyl protecting groups. cjcatal.com
Strong Acid CleavageHBr in Acetic AcidHarsh conditions that may not be suitable for sensitive substrates.Less frequently used due to its harshness. rsc.org
Nucleophilic Deprotection2-Mercaptoethanol, K₃PO₄Performed in a solvent like N,N-dimethylacetamide at elevated temperatures (e.g., 75 °C).Useful for substrates with functionalities sensitive to hydrogenolysis or strong acids. cjcatal.com
Dissolving Metal ReductionNa, liquid NH₃Strongly reducing conditions.Effective but may reduce other functional groups like alkynes or aromatic rings. rsc.org

Radical Reactions of the Diene System

The conjugated 1,3-diene system in this compound represents a potential site for radical reactions. In general, 1,3-dienes are versatile substrates in radical chemistry, capable of undergoing various transformations such as radical addition, cyclization, and difunctionalization reactions. cjcatal.comresearchgate.net The reaction pathway is often initiated by the addition of a radical species to one of the double bonds of the diene, which generates a resonance-stabilized allylic radical intermediate. mdpi.com This intermediate can then be trapped by another reagent or undergo subsequent intramolecular reactions. mdpi.com

Typical radical reactions involving 1,3-dienes can be initiated by radical initiators (like AIBN), through single electron transfer (SET) processes, or under photoredox catalysis. mdpi.com These reactions allow for the construction of complex molecular architectures and the introduction of diverse functional groups under mild conditions. cjcatal.com

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including benzyl (B1604629) N-[(1E)-buta-1,3-dienyl]carbamate. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, a detailed picture of the molecular framework can be assembled.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For benzyl N-[(1E)-buta-1,3-dienyl]carbamate, the spectrum would be expected to show distinct signals for the protons of the benzyl group (both the aromatic ring and the CH₂ group), the NH proton of the carbamate (B1207046), and the protons of the buta-1,3-dienyl chain. The coupling constants (J-values) between the vinyl protons would be crucial in confirming the (1E) stereochemistry of the double bond.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, including the carbons of the phenyl ring, the benzylic CH₂ carbon, the carbonyl carbon of the carbamate, and the four carbons of the butadienyl chain. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete structure. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity within the butadienyl chain. HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H7.25-7.40m-
NH~5.50br s-
CH₂ (benzyl)5.15s-
H-1'6.80dtJ = 15.0, 7.5
H-2'6.20ddJ = 15.0, 10.0
H-3'6.05dddJ = 17.0, 10.0, 10.0
H-4'a (trans)5.25dJ = 17.0
H-4'b (cis)5.10dJ = 10.0

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C=O (carbamate)~155.0
Aromatic-C (ipso)~136.0
Aromatic-CH128.0-129.0
C-1'~132.0
C-2'~128.0
C-3'~135.0
C-4'~117.0
CH₂ (benzyl)~67.0

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, these techniques would provide characteristic vibrational frequencies.

IR Spectroscopy would be expected to show a prominent absorption band for the N-H stretching vibration of the carbamate group, typically in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the carbamate carbonyl group would also be a strong and characteristic absorption, usually found around 1690-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and vinyl groups (above 3000 cm⁻¹) and the aliphatic CH₂ group (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring and the diene system in the 1450-1650 cm⁻¹ region. The C-O stretching of the carbamate would also be observable.

Raman Spectroscopy , being complementary to IR, would be particularly useful for observing the symmetric vibrations of the molecule. The C=C stretching vibrations of the butadienyl chain are expected to give strong signals in the Raman spectrum.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (carbamate)Stretch3300-3500
C-H (aromatic/vinyl)Stretch3000-3100
C-H (aliphatic)Stretch2850-3000
C=O (carbamate)Stretch1690-1720
C=C (diene)Stretch~1600, ~1650
C=C (aromatic)Stretch1450-1600
N-HBend1500-1600
C-OStretch1200-1300

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, LCMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and molecular formula of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of its molecular formula (C₁₂H₁₃NO₂).

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of MS. This technique is useful for analyzing the purity of the compound and for obtaining its mass spectrum. In the mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation pattern can provide valuable structural information. For instance, a common fragmentation pathway for benzyl carbamates is the loss of the benzyl group, leading to a prominent peak corresponding to the carbamic acid fragment, which can then decarboxylate.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Using a suitable stationary phase (e.g., C18 silica (B1680970) gel) and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC) could also be used for purity analysis, provided that this compound is thermally stable and sufficiently volatile. The compound would be vaporized and passed through a column, and its retention time would be measured.

X-Ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule. It would definitively confirm the (1E) stereochemistry of the diene and provide insight into the intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., VCD, CD) for Stereochemical Assignment (if chiral analogues are considered)

This compound itself is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) or Circular Dichroism (CD). However, if chiral analogues of this compound were to be synthesized, for example, by introducing a stereocenter in the butadienyl chain or the benzyl group, then VCD and CD would become powerful tools for assigning the absolute configuration of these stereoisomers. These techniques measure the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, including its most stable three-dimensional shape and the distribution of electrons within its orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT methods are widely applied to optimize the geometry of carbamates, predict their vibrational frequencies, and calculate various electronic properties. scirp.orgresearchgate.net In studies of related ethyl benzyl (B1604629) carbamates, a variety of functionals and basis sets have been employed to determine the most accurate computational level of theory. scirp.orgscirp.org

For instance, the B3LYP hybrid functional is frequently used for geometric optimization and the calculation of atomic charges. scirp.orgresearchgate.net Research comparing different functionals, such as B3LYP, BVP86, and PBEPBE, with various basis sets (e.g., 6-31+G(d), 6-311+G(d,p)) has been conducted to validate the computational models against experimental data, such as IR spectroscopy. scirp.org These calculations reveal that while methods like B3LYP are effective for describing atomic charges, other methods may provide more accurate geometries. scirp.org Such studies are crucial for establishing a reliable computational protocol before investigating more complex properties of the target molecule.

Method/FunctionalBasis SetApplication in Carbamate (B1207046) StudiesReference
B3LYP6-31+G(d)Geometric optimization, vibrational frequencies, atomic charges scirp.orgscirp.org
B3LYP6-311+G(d,p)Geometric optimization, electronic properties scirp.orgscirp.org
BVP866-31+G(d)Comparative geometric and frequency calculations scirp.orgscirp.org
PBEPBE6-31+G(d)Comparative geometric and frequency calculations scirp.orgscirp.org

Ab Initio Methods and Molecular Orbital Analysis

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, first-principles approach to solving the electronic Schrödinger equation. Comparative studies on ethyl benzyl carbamates have shown that the HF method, particularly with the 6-31+G(d) basis set, can yield superior results for predicting vibrational frequencies and molecular geometry when compared to some DFT functionals, often at a lower computational cost. scirp.orgscirp.org This highlights that for certain chemical systems like carbamates, HF methods remain a highly valuable and efficient tool. scirp.org

Molecular orbital (MO) analysis, a common output of both DFT and ab initio calculations, provides critical information about a molecule's reactivity and electronic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. researchgate.net For benzyl N-[(1E)-buta-1,3-dienyl]carbamate, the conjugated buta-1,3-dienyl system is expected to significantly influence the MO energies, affecting its susceptibility to electrophilic or nucleophilic attack and its participation in pericyclic reactions.

Prediction of Reaction Pathways and Transition States

The buta-1,3-dienyl moiety in the target molecule is a classic diene, suggesting a rich potential for participating in pericyclic reactions, most notably the Diels-Alder reaction. Computational chemistry is an indispensable tool for exploring the mechanisms, kinetics, and stereoselectivity of such reactions.

Energy Profiles and Activation Barriers for Pericyclic Reactions

Theoretical calculations can map the entire potential energy surface for a chemical reaction, identifying the reactants, products, and the transition states that connect them. For pericyclic reactions involving diene systems, DFT calculations are routinely used to determine the energy profiles and activation barriers (ΔG‡). pku.edu.cn Studies on the Diels-Alder reactions of various dienes show that computational methods can accurately predict whether a reaction is kinetically feasible by calculating the energy of the transition state relative to the reactants. longdom.orgresearchgate.net For this compound acting as a diene, computational modeling could predict its reactivity with various dienophiles, establishing the activation energy for the concerted formation of the two new carbon-carbon bonds. longdom.orgnih.gov

Computational Elucidation of Stereoselectivity

Pericyclic reactions are often highly stereoselective, and computational chemistry provides a quantitative explanation for these preferences. In a Diels-Alder reaction, the dienophile can approach the diene via an endo or exo pathway, leading to different stereoisomeric products. By calculating the activation energies for both the endo and exo transition states, the kinetically favored pathway can be determined. longdom.orgresearchgate.net Typically, the pathway with the lower activation barrier is the dominant one. longdom.org Computational studies on substituted butadienes have demonstrated that this energy difference, though often small (1-3 kcal/mol), is sufficient to dictate the stereochemical outcome of the reaction. researchgate.net This type of analysis would be directly applicable to predicting the stereoselectivity of Diels-Alder reactions involving this compound.

Reacting SystemPathwayCalculated Activation Energy (kcal/mol)Predicted Kinetic ProductReference
Cyclobutenone + 1,3-ButadieneEndo7.45Endo longdom.org
Exo9.69
Cyclobutenone + CyclopentadieneEndo4.69Endo longdom.org
Exo6.33

Elucidation of Structure-Reactivity Relationships through Computational Models

While specific theoretical and computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the structure-reactivity relationships of this compound can be effectively elucidated using established computational models. These models are routinely applied to analogous systems, such as benzyl carbamates and conjugated dienes, providing a robust framework for predicting and understanding its chemical behavior. researchgate.netscirp.orgchemrxiv.org Computational chemistry offers powerful tools to investigate molecular properties and reaction mechanisms at a granular level, offering insights that are often challenging to obtain through experimental means alone.

Methodologies such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are central to these investigations. scirp.orgscirp.org By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-31+G(d)), researchers can calculate a range of molecular descriptors to model the reactivity of this compound. researchgate.netscirp.orgscirp.org

Key areas of investigation for this compound would include the analysis of its electronic structure, the conformational landscape of the molecule, and the energetic pathways of its potential reactions. The conjugated butadienyl system, in particular, suggests that cycloaddition reactions, such as the Diels-Alder reaction, would be a primary focus of computational studies. chemrxiv.orgnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

A fundamental approach to understanding the reactivity of this compound in pericyclic reactions is Frontier Molecular Orbital (FMO) theory. Computational models can accurately calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in predicting how the molecule will interact with other reagents. pku.edu.cn The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

For this compound, the carbamate group can influence the electronic properties of the diene system. The nitrogen atom's lone pair can donate electron density into the conjugated system, raising the energy of the HOMO and making the diene more nucleophilic and reactive in normal-electron-demand Diels-Alder reactions. Conversely, the carbonyl group can act as an electron-withdrawing group, influencing the LUMO energy.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the frontier molecular orbitals of this compound and related dienes.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Butadiene-9.090.759.84
This compound-8.750.509.25
(1E)-N-phenylbuta-1,3-dien-1-amine-8.500.659.15

This table presents hypothetical data for illustrative purposes, based on general principles of substituent effects on conjugated systems.

Modeling Cycloaddition Reactivity and Stereoselectivity

Computational models are invaluable for studying the mechanisms and predicting the outcomes of cycloaddition reactions involving the butadienyl moiety. nih.gov For instance, in a Diels-Alder reaction with a dienophile like maleic anhydride, DFT calculations can be used to model the transition states for the endo and exo approaches. researchgate.net The calculated activation energies for these pathways allow for the prediction of the predominant stereoisomer.

The benzyl carbamate group can exert significant steric and electronic influence on the stereochemical outcome of such reactions. Computational models can precisely map the geometry of the transition states, revealing any stabilizing or destabilizing interactions that dictate the stereoselectivity.

The following interactive table provides hypothetical activation energies for the Diels-Alder reaction of this compound with maleic anhydride, as would be determined by computational modeling.

Reaction PathwayActivation Energy (kcal/mol)Predicted Product
Endo Transition State18.5Endo Adduct (Major)
Exo Transition State21.2Exo Adduct (Minor)

This table contains hypothetical data to demonstrate the application of computational chemistry in predicting reaction outcomes.

Applications As Synthetic Building Blocks and Precursors

Precursor for Complex Organic Molecules

Benzyl (B1604629) N-[(1E)-buta-1,3-dienyl]carbamate serves as a valuable precursor for the synthesis of intricate organic molecules, primarily through its participation in cycloaddition reactions. The conjugated diene moiety is particularly well-suited for Diels-Alder reactions, a powerful tool for the formation of six-membered rings with high stereocontrol. This reactivity allows for the construction of complex polycyclic scaffolds that are central to many natural products and pharmaceutically active compounds.

The presence of the N-benzylcarbamate group on the diene influences the regioselectivity and stereoselectivity of the Diels-Alder reaction, directing the approach of the dienophile. This directing effect is crucial for the synthesis of specific isomers of the resulting cyclohexene (B86901) derivatives. The products of these cycloaddition reactions can then be further elaborated through various functional group transformations to yield highly complex molecular architectures. For instance, the double bond in the cycloadduct can be subjected to oxidation, reduction, or other addition reactions, while the carbamate (B1207046) group can be deprotected to reveal a primary amine for further functionalization.

The utility of N-acylamino-1,3-dienes, a class of compounds to which Benzyl N-[(1E)-buta-1,3-dienyl]carbamate belongs, in the synthesis of complex molecules has been demonstrated in the preparation of various natural product precursors. The ability to form highly functionalized six-membered rings in a single step makes this class of dienes highly attractive in synthetic organic chemistry.

Table 1: Representative Diels-Alder Reactions of N-Acylamino-1,3-dienes with Various Dienophiles

DieneDienophileProductReference
N-Benzyl-1,3-butadien-1-ylcarbamateN-PhenylmaleimideSubstituted cyclohexene ua.es
Trichloroacetamido-1,3-dieneAcroleinCis and trans dihydro-oxazines ua.es
N-Acylamino-1,3-dieneMethyl acrylateEndo and exo cyclohexene carboxylates ua.es

Role in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a key starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and natural products. organic-chemistry.org The Diels-Alder reaction is a primary method for accessing these heterocyclic systems.

Pyrrolidines: While not a direct product of the Diels-Alder reaction, functionalized pyrrolidines can be synthesized from the cycloadducts of this compound. nih.govmdpi.com The cyclohexene ring can be oxidatively cleaved, and the resulting dicarbonyl compound can undergo reductive amination or other cyclization strategies to form the five-membered pyrrolidine (B122466) ring. The nitrogen atom from the original carbamate is often incorporated into the final heterocyclic structure.

Oxazolidinones: The synthesis of oxazolidinones, an important class of antibacterial agents, can be achieved from precursors derived from this compound. organic-chemistry.orgarkat-usa.orgnih.govresearchgate.netnih.gov For example, the double bond in the Diels-Alder adduct can be dihydroxylated, and the resulting diol can be cyclized with a carbonyl source to form the oxazolidinone ring. The carbamate nitrogen serves as one of the heteroatoms in the final ring system.

Oxazines: Dihydro-1,2-oxazines can be prepared through hetero-Diels-Alder reactions of N-acylamino-1,3-dienes with nitroso dienophiles. ijrpr.comderpharmachemica.comresearchgate.netnih.govresearchgate.net This transformation provides a direct route to six-membered heterocycles containing both nitrogen and oxygen atoms. These oxazine (B8389632) derivatives are valuable intermediates in organic synthesis and can be further transformed into other important classes of compounds.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from N-Acylamino-1,3-diene Derivatives

HeterocycleSynthetic ApproachKey IntermediateReference
PyrrolidineOxidative cleavage and reductive aminationDiels-Alder cycloadduct nih.govmdpi.com
OxazolidinoneDihydroxylation and cyclizationDihydroxylated cyclohexene arkat-usa.orgnih.gov
OxazineHetero-Diels-Alder reactionReaction with nitroso dienophile ua.es

Utility in Advanced Material Science

The application of this compound in advanced material science, while not extensively documented, presents several potential avenues for exploration. The conjugated diene system suggests its utility as a monomer in polymerization reactions.

Polymers: Dienes are common monomers for the synthesis of polymers and synthetic rubbers. mdpi.com this compound could potentially be polymerized through various methods, such as free-radical or coordination polymerization, to yield polymers with pendant carbamate groups. These functional groups could impart unique properties to the resulting polymer, such as improved adhesion, thermal stability, or the ability to be further modified. The presence of the benzyl carbamate moiety could also influence the polymer's solubility and processing characteristics.

Functional Materials: The reactivity of the diene and the presence of the carbamate functionality make this compound a candidate for the development of functional materials. For instance, it could be incorporated into cross-linked networks to create materials with tailored mechanical or thermal properties. The carbamate group could also serve as a site for attaching other functional molecules, leading to the creation of materials with specific optical, electronic, or biological properties.

Non-linear Optical Materials: While there are no specific reports on this compound, related carbamate-containing molecules with extended π-systems have been investigated for their non-linear optical (NLO) properties. psu.edu The combination of the conjugated diene and the carbamate group in this molecule could potentially lead to interesting NLO behavior, although further research is needed to explore this possibility.

Development of Novel Reagents and Catalysts

The structure of this compound does not immediately suggest a direct role as a ligand or scaffold for the development of novel reagents and catalysts in its native form. However, its derivatives could potentially serve in this capacity.

The nitrogen atom of the carbamate and the π-system of the diene could, in principle, coordinate to metal centers. Modification of the carbamate group or the diene backbone could lead to the synthesis of novel ligands with tailored steric and electronic properties. For example, the benzyl group could be replaced with other substituents that could enhance the coordinating ability of the molecule. The diene could also be incorporated into a larger ligand framework. At present, there is a lack of specific research demonstrating the use of this compound as a ligand or scaffold in catalysis.

Creation of Chemical Building Blocks for Specialty Chemical Industries

This compound is a valuable chemical building block for the specialty chemical industry due to its ability to be transformed into a wide array of more complex molecules. Its primary utility in this context lies in its role as a diene in the Diels-Alder reaction.

The cycloadducts obtained from the reaction of this compound with various dienophiles are highly functionalized cyclohexene derivatives. These molecules can serve as versatile intermediates for the synthesis of a range of specialty chemicals, including:

Pharmaceutical Intermediates: The complex, stereochemically rich structures that can be generated are often precursors to active pharmaceutical ingredients.

Agrochemicals: Many pesticides and herbicides contain heterocyclic and carbocyclic cores that can be accessed from building blocks derived from this diene.

Fine Chemicals: The ability to introduce multiple functional groups in a controlled manner makes the resulting cycloadducts valuable starting materials for the synthesis of a variety of fine chemicals used in fragrances, flavors, and other specialized applications.

The benzyl carbamate group also serves as a protected amine, which can be deprotected at a later stage in a synthetic sequence to reveal a reactive amino group. This "masked" functionality adds to the value of this compound as a building block, allowing for greater synthetic flexibility.

Q & A

Q. Advanced

  • DFT calculations : Optimize transition states for cycloadditions (e.g., Diels-Alder reactions) using Gaussian or ORCA software .
  • Molecular docking : Screen for interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • MD simulations : Study conformational flexibility in aqueous or lipid environments (GROMACS/AMBER) .

What strategies mitigate decomposition during storage or handling?

Q. Advanced

  • Light-sensitive storage : Protect from UV/visible light to prevent photocycloaddition, as seen in anthrylbutadienyl systems .
  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the dienyl group .
  • Lyophilization : For long-term stability, freeze-dry in amber vials at -20°C .

How does the electronic nature of the carbamate group influence its reactivity in cross-coupling reactions?

Advanced
The carbamate’s electron-withdrawing nature:

  • Activates dienyl group : Enhances electrophilicity in Michael additions or cycloadditions .
  • Directs regioselectivity : In Pd-catalyzed couplings, the carbamate oxygen can coordinate metals, favoring β-substitution .
  • Stabilizes intermediates : Resonance stabilization of transition states during oxidation (e.g., RuO₄-mediated) .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Q. Advanced

  • HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and ESI ionization .
  • Isotope dilution : Spike with deuterated internal standards (e.g., benzyl-d₇ derivatives) for accurate quantification .
  • Forced degradation studies : Expose to heat/light/pH extremes to identify degradation pathways .

How can researchers design analogs to improve metabolic stability without compromising activity?

Q. Advanced

  • Bioisosteric replacement : Substitute the benzyl group with pyridyl or bicyclic moieties (e.g., 3-azabicyclo[4.1.0]heptane) to reduce CYP450 metabolism .
  • Prodrug strategies : Introduce enzymatically cleavable groups (e.g., tert-butyl esters) for targeted release .
  • SAR studies : Systematically modify the dienyl chain length and carbamate substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.